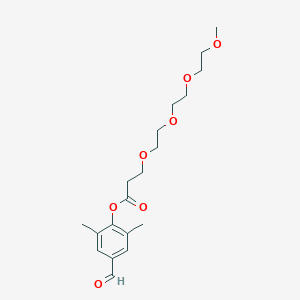
(4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester: is a chemical compound that belongs to the class of polyethylene glycol (PEG) derivatives. These compounds are widely used in various fields due to their unique properties, such as solubility in water and biocompatibility. The compound consists of a phenol group with formyl and dimethyl substitutions, linked to a PEG chain terminated with an acid ester group. This structure imparts specific chemical and physical properties that make it useful in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester typically involves several steps:
Starting Materials: The synthesis begins with 4-formyl-2,6-dimethylphenol and a PEG4-acid ester.
Reaction Conditions: The reaction is usually carried out under mild conditions to avoid degradation of the PEG chain. Common solvents include dichloromethane or tetrahydrofuran, and the reaction may be catalyzed by acids or bases depending on the specific requirements.
Purification: The product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control to ensure consistency and purity.
化学反应分析
Types of Reactions
(4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: 4-carboxy-2,6-dimethylphenol-m-PEG4-acid ester.
Reduction: 4-hydroxymethyl-2,6-dimethylphenol-m-PEG4-acid ester.
Substitution: 4-nitro-2,6-dimethylphenol-m-PEG4-acid ester.
科学研究应用
(4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its PEG chain enhances solubility and biocompatibility.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their stability and solubility.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and biodistribution of therapeutic agents.
Industry: Applied in the production of specialty polymers and materials with specific properties, such as hydrogels and coatings.
作用机制
The mechanism of action of (4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester depends on its specific application:
Drug Delivery: The PEG chain improves the solubility and stability of drugs, allowing for better absorption and distribution in the body. The phenol group can interact with biological targets, enhancing the efficacy of the drug.
Bioconjugation: The formyl group can form covalent bonds with amine groups on biomolecules, enabling the attachment of the PEG chain to proteins or peptides. This modification can improve the stability and solubility of the biomolecule.
相似化合物的比较
(4-formyl-2,6-dimethylphenol)-m-PEG4-acid ester can be compared with other PEG derivatives:
(4-formyl-2,6-dimethylphenol)-m-PEG8-acid ester: Similar structure but with a longer PEG chain, which can provide greater solubility and biocompatibility.
(4-formyl-2,6-dimethylphenol)-m-PEG2-acid ester: Shorter PEG chain, which may result in lower solubility and biocompatibility compared to the PEG4 derivative.
(4-formyl-2,6-dimethylphenol)-m-PEG6-acid ester: Intermediate PEG chain length, offering a balance between solubility and biocompatibility.
The uniqueness of this compound lies in its optimal PEG chain length, which provides a good balance of solubility, biocompatibility, and ease of synthesis.
属性
IUPAC Name |
(4-formyl-2,6-dimethylphenyl) 3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O7/c1-15-12-17(14-20)13-16(2)19(15)26-18(21)4-5-23-8-9-25-11-10-24-7-6-22-3/h12-14H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTRMWLYDPSJJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(=O)CCOCCOCCOCCOC)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














